molecular formula C10H17IN2 B15241709 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole

4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole

Cat. No.: B15241709
M. Wt: 292.16 g/mol
InChI Key: SRRUVFRYDBFEKP-UHFFFAOYSA-N
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Description

4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of iodine, methyl groups, and a pentanyl side chain, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole can be achieved through various synthetic routes One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes the selection of cost-effective reagents, efficient reaction conditions, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could yield biaryl compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or as a probe in biochemical assays.

    Medicine: As a potential pharmacophore for the development of new drugs.

    Industry: As an intermediate in the synthesis of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: Lacks the iodine and pentanyl side chain.

    4-chloro-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole: Contains a chlorine atom instead of iodine.

    4-iodo-3,5-dimethyl-1H-pyrazole: Lacks the pentanyl side chain.

Uniqueness

The presence of the iodine atom and the pentanyl side chain in 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole may impart unique reactivity and biological activity compared to its analogs

Biological Activity

4-Iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole is a heterocyclic compound characterized by its unique structural features, including an iodine atom and a pentan-3-yl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections will explore its synthesis, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C11H17IN2C_{11}H_{17}IN_2. The presence of the iodine atom enhances the electrophilic properties of the molecule, making it a versatile intermediate in organic synthesis. Its structural features are summarized in the table below:

FeatureDescription
Molecular FormulaC11H17IN2C_{11}H_{17}IN_2
Iodine SubstitutionPresent at the 4-position
Methyl GroupsTwo methyl groups at the 3 and 5 positions
Alkyl GroupPentan-3-yl group at the 1-position

Synthesis Methods

The synthesis of this compound can be achieved through various methods, allowing for the introduction of multiple functional groups. Common synthetic routes include:

  • Halogenation Reactions : Utilizing iodine sources to introduce the iodine atom.
  • Alkylation : Attaching the pentan-3-yl group through nucleophilic substitution reactions.
  • Condensation Reactions : Forming pyrazole rings through condensation of appropriate precursors.

These methods enable chemists to tailor the compound's properties for specific applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, a related pyrazole derivative demonstrated potent antibacterial effects against various strains, showing minimum inhibitory concentration (MIC) values as low as 0.12μg/mL0.12\,\mu g/mL against Shigella flexneri and Candida albicans . The structural similarities suggest that this compound may possess comparable antimicrobial properties.

Anti-inflammatory Effects

Studies on pyrazole derivatives have also highlighted their anti-inflammatory potential. For example, certain pyrazolo[4,3-c]quinoline derivatives inhibited nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells, indicating their ability to modulate inflammatory pathways . It is plausible that this compound could exhibit similar effects due to its structural characteristics.

Cytotoxicity Studies

Cytotoxicity assessments reveal that some pyrazole derivatives possess significant anticancer activity. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines . Further investigations are necessary to evaluate the specific cytotoxic profile of this compound.

Study on Antibacterial Activity

In a recent study focusing on pyrazole derivatives, a compound structurally related to this compound exhibited superior antibacterial activity compared to standard antibiotics like gentamicin and amphotericin B . The findings suggest that modifications in the pyrazole structure can significantly enhance biological efficacy.

Evaluation of Anti-inflammatory Properties

Another investigation into pyrazolo[4,3-c]quinoline derivatives revealed their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression . This points towards a potential mechanism through which compounds like this compound could exert anti-inflammatory effects.

Properties

Molecular Formula

C10H17IN2

Molecular Weight

292.16 g/mol

IUPAC Name

4-iodo-3,5-dimethyl-1-pentan-3-ylpyrazole

InChI

InChI=1S/C10H17IN2/c1-5-9(6-2)13-8(4)10(11)7(3)12-13/h9H,5-6H2,1-4H3

InChI Key

SRRUVFRYDBFEKP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=C(C(=N1)C)I)C

Origin of Product

United States

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